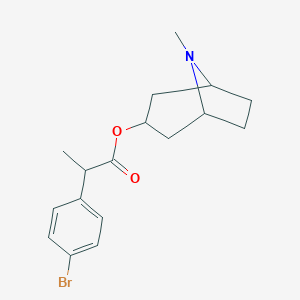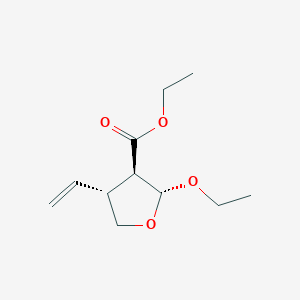
2-(Pipérazin-1-yl)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(piperazin-1-yl)acetate is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of an ethyl ester group attached to the piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes.
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of piperazine with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Method 2: Another approach involves the use of hydrazine in methanol and water under microwave irradiation.
Industrial Production Methods:
- Industrial production often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 2-(piperazin-1-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(piperazin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting neurological disorders.
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-(piperazin-1-yl)acetate is believed to interact with various neurotransmitter receptors in the brain. It has been suggested that it may act as an acetylcholinesterase inhibitor , which plays a crucial role in the cholinergic system by breaking down acetylcholine, a key neurotransmitter for memory and learning .
Biochemical Pathways
This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the central and peripheral nervous system .
Result of Action
. This could potentially lead to improved cognitive function, although more research is needed to confirm this.
Analyse Biochimique
Biochemical Properties
Ethyl 2-(piperazin-1-yl)acetate plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter release and uptake. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. Additionally, Ethyl 2-(piperazin-1-yl)acetate interacts with GABA receptors, influencing inhibitory neurotransmission .
Cellular Effects
Ethyl 2-(piperazin-1-yl)acetate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which are crucial for signal transduction pathways . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, Ethyl 2-(piperazin-1-yl)acetate has been shown to alter metabolic flux, impacting the levels of key metabolites within cells .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(piperazin-1-yl)acetate involves its binding interactions with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, Ethyl 2-(piperazin-1-yl)acetate can activate or inhibit other enzymes, leading to changes in cellular processes. For instance, it can activate protein kinases, resulting in the phosphorylation of target proteins and subsequent changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(piperazin-1-yl)acetate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to Ethyl 2-(piperazin-1-yl)acetate has been shown to cause alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Ethyl 2-(piperazin-1-yl)acetate vary with different dosages in animal models. At low doses, it has been found to have anxiolytic and sedative properties, making it useful in the treatment of anxiety and sleep disorders. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of careful dose selection in experimental and therapeutic applications.
Metabolic Pathways
Ethyl 2-(piperazin-1-yl)acetate is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, Ethyl 2-(piperazin-1-yl)acetate is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of Ethyl 2-(piperazin-1-yl)acetate within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Ethyl 2-(piperazin-1-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of Ethyl 2-(piperazin-1-yl)acetate is crucial for elucidating its mechanism of action and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Piperazine: A simpler structure without the ethyl ester group.
Ethyl 1-piperazinylacetate: Similar structure but with different substituents on the piperazine ring.
N-ethylpiperazine: Lacks the acetate group.
Uniqueness:
- Ethyl 2-(piperazin-1-yl)acetate is unique due to its combination of the piperazine ring and the ethyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Propriétés
IUPAC Name |
ethyl 2-piperazin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCXMJOGMHYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193070 | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40004-08-8 | |
| Record name | 1-(Ethoxycarbonylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperazine-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)


![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)




